![molecular formula C21H26N2O2 B5737925 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is a chemical compound commonly known as L-745,870. It is a selective antagonist of the dopamine D4 receptor and has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes.
作用機序
L-745,870 is a selective antagonist of the dopamine D4 receptor, which means that it binds to the receptor and blocks its activation by dopamine. The dopamine D4 receptor is involved in several signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway. By blocking the activation of the dopamine D4 receptor, L-745,870 can modulate these signaling pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects
L-745,870 has been shown to have several biochemical and physiological effects. In animal studies, L-745,870 has been shown to improve cognitive function, reduce impulsivity, and decrease locomotor activity. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. In human studies, L-745,870 has been shown to improve working memory and attention in healthy volunteers.
実験室実験の利点と制限
One of the main advantages of using L-745,870 in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using L-745,870 is its relatively low potency, which means that high concentrations of the compound may be required to achieve the desired effect. This can be problematic in some experiments, as high concentrations of the compound may have off-target effects or cause toxicity.
将来の方向性
There are several future directions for research on L-745,870. One area of interest is the role of the dopamine D4 receptor in neuropsychiatric disorders, such as schizophrenia, bipolar disorder, and ADHD. By studying the effects of L-745,870 on these disorders, researchers may be able to develop new treatments that target this receptor. Another area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have improved efficacy and fewer off-target effects. Finally, there is a need for more studies on the long-term effects of L-745,870, particularly in terms of its potential for addiction and abuse.
合成法
The synthesis of L-745,870 involves several steps. First, 2-(3,4-dimethylphenoxy)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(1-piperidinyl)aniline to form the amide product, which is then purified by column chromatography. The final product is L-745,870, which is a white solid with a melting point of 138-140°C.
科学的研究の応用
L-745,870 has been extensively used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system. It has been implicated in several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-11-20(14-17(16)2)25-15-21(24)22-18-7-9-19(10-8-18)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRSLHQMVVGVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
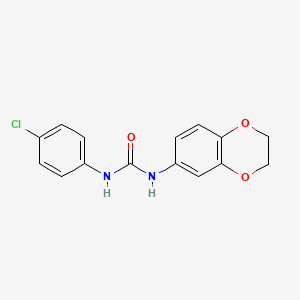
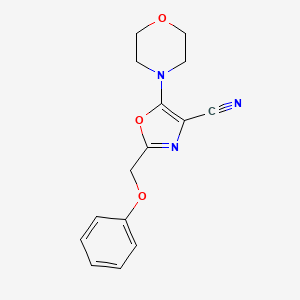
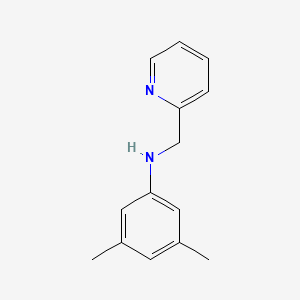
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)


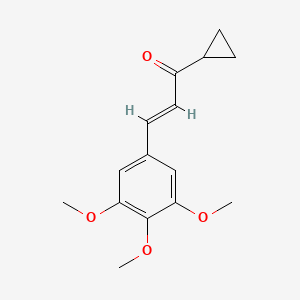
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

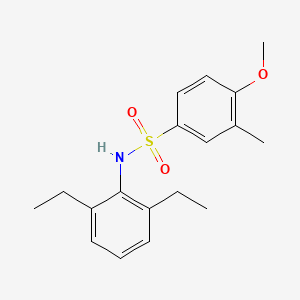
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)